molecular formula C18H17BrN2O B14442001 6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one CAS No. 76061-55-7

6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one

Cat. No.: B14442001
CAS No.: 76061-55-7
M. Wt: 357.2 g/mol
InChI Key: ODTIDJXMAFBPPD-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one is a complex organic compound with a unique structure that includes a bromophenyl group and a benzodiazocinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one involves its interaction with specific molecular targets and pathways. For example, it may target enzymes or receptors involved in key biological processes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one is unique due to its benzodiazocinone core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76061-55-7

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

6-(3-bromophenyl)-1,8-dimethyl-3,4-dihydro-1,5-benzodiazocin-2-one

InChI

InChI=1S/C18H17BrN2O/c1-12-6-7-16-15(10-12)18(13-4-3-5-14(19)11-13)20-9-8-17(22)21(16)2/h3-7,10-11H,8-9H2,1-2H3

InChI Key

ODTIDJXMAFBPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CCN=C2C3=CC(=CC=C3)Br)C

Origin of Product

United States

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